molecular formula C10H16N4O2S B14011598 6-amino-1,3-diethyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide CAS No. 60663-66-3

6-amino-1,3-diethyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide

Katalognummer: B14011598
CAS-Nummer: 60663-66-3
Molekulargewicht: 256.33 g/mol
InChI-Schlüssel: JBBUYLKHZBORIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including being components of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide typically involves multi-step organic reactions. One common method includes the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while reduction can produce reduced forms with altered functional groups.

Wirkmechanismus

The mechanism of action of 4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of cAMP-phosphodiesterase, affecting signal transduction pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-1,3-diethyl-n-methyl-2,6-dioxo-pyrimidine-5-carbothioamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60663-66-3

Molekularformel

C10H16N4O2S

Molekulargewicht

256.33 g/mol

IUPAC-Name

4-amino-1,3-diethyl-N-methyl-2,6-dioxopyrimidine-5-carbothioamide

InChI

InChI=1S/C10H16N4O2S/c1-4-13-7(11)6(8(17)12-3)9(15)14(5-2)10(13)16/h4-5,11H2,1-3H3,(H,12,17)

InChI-Schlüssel

JBBUYLKHZBORIC-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C(=O)N(C1=O)CC)C(=S)NC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.